{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: is a chemical compound that belongs to the class of oxazole and triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of 3,5-dimethyl-1,2-oxazole: : This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-1,2-oxazol-4-ylmethanol.
Introduction of the triazole ring: : The triazole ring can be introduced via a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group.
Reduction: : Reduction of the triazole ring or other functional groups.
Substitution: : Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: : It may find use in the development of new materials or as a building block in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: can be compared with other oxazole and triazole derivatives such as:
3,5-Dimethyl-1,2-oxazole
1H-1,2,3-triazole
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cytisine
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol lies in its specific combination of functional groups and potential for diverse applications.
Properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-6-9(7(2)15-11-6)4-13-3-8(5-14)10-12-13/h3,14H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIVHYROAXACSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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